Boc-Trp(Boc)-Pro-OH Boc-Trp(Boc)-Pro-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC18848322
InChI: InChI=1S/C26H35N3O7/c1-25(2,3)35-23(33)27-18(21(30)28-13-9-12-20(28)22(31)32)14-16-15-29(24(34)36-26(4,5)6)19-11-8-7-10-17(16)19/h7-8,10-11,15,18,20H,9,12-14H2,1-6H3,(H,27,33)(H,31,32)
SMILES:
Molecular Formula: C26H35N3O7
Molecular Weight: 501.6 g/mol

Boc-Trp(Boc)-Pro-OH

CAS No.:

Cat. No.: VC18848322

Molecular Formula: C26H35N3O7

Molecular Weight: 501.6 g/mol

* For research use only. Not for human or veterinary use.

Boc-Trp(Boc)-Pro-OH -

Specification

Molecular Formula C26H35N3O7
Molecular Weight 501.6 g/mol
IUPAC Name 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C26H35N3O7/c1-25(2,3)35-23(33)27-18(21(30)28-13-9-12-20(28)22(31)32)14-16-15-29(24(34)36-26(4,5)6)19-11-8-7-10-17(16)19/h7-8,10-11,15,18,20H,9,12-14H2,1-6H3,(H,27,33)(H,31,32)
Standard InChI Key UWHWIAXIOUBLSO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)N3CCCC3C(=O)O

Introduction

Structural Characteristics and Molecular Configuration

Boc-Trp(Boc)-Pro-OH consists of two amino acid residues linked by a peptide bond:

  • Tryptophan (Trp): The α-amino group and indole nitrogen are both protected by Boc groups, rendering the residue inert during iterative coupling and deprotection steps.

  • Proline (Pro): The secondary amine of proline remains unprotected, while its carboxyl group is free for subsequent coupling reactions.

The molecular formula is C29H38N4O7\text{C}_{29}\text{H}_{38}\text{N}_4\text{O}_7, with a calculated molecular weight of 578.6 g/mol. The Boc groups contribute steric bulk, influencing the compound’s solubility and reactivity .

Stereochemical Considerations

The chiral centers in Boc-Trp(Boc)-Pro-OH are critical for its function in peptide synthesis. Tryptophan’s α-carbon retains the L-configuration, while proline’s rigid pyrrolidine ring imposes conformational constraints on the peptide backbone .

Synthetic Methodologies

The synthesis of Boc-Trp(Boc)-Pro-OH involves sequential coupling and protection steps, typically performed under inert conditions to prevent racemization or side reactions.

Stepwise Solid-Phase Synthesis

  • Resin Loading: A chlorotrityl chloride (CTC) resin is functionalized with Fmoc-Pro-OH, followed by Fmoc deprotection using piperidine .

  • Coupling Boc-Trp(Boc)-OH: Activated Boc-Trp(Boc)-OH (using HOBt/HBTU or HATU) is coupled to the resin-bound proline. The Boc groups remain intact under these conditions .

  • Cleavage and Purification: The dipeptide is cleaved from the resin using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and purification via reversed-phase HPLC .

Table 1: Key Reagents and Conditions for Synthesis

StepReagents/ConditionsPurpose
Resin FunctionalizationFmoc-Pro-OH, DIPEA/DCMAnchor proline to resin
Deprotection20% piperidine/DMFRemove Fmoc group
CouplingBoc-Trp(Boc)-OH, HOBt, HBTU, DIPEA/DMFForm peptide bond
Cleavage1% TFA/DCM, neutralization with 10% DIPEA/DCMRelease dipeptide from resin

Challenges in Synthesis

  • Racemization Risk: Proline’s secondary amine reduces racemization, but elevated temperatures or prolonged coupling times can still compromise stereochemical integrity .

  • Boc Stability: The Boc groups are stable under basic conditions but require TFA for removal, necessitating compatibility checks with other protecting groups .

Physicochemical Properties

Boc-Trp(Boc)-Pro-OH exhibits distinct solubility and stability profiles critical for its handling in synthetic workflows:

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DCM) but poorly soluble in water or alcohols .

  • Stability: Stable at room temperature under anhydrous conditions but susceptible to hydrolysis in acidic or basic environments .

Table 2: Physicochemical Data

PropertyValueMethod/Source
Molecular Weight578.6 g/molCalculated
XLogP34.2Estimated via PubChem
Hydrogen Bond Donors3Structural analysis
Hydrogen Bond Acceptors7Structural analysis

Applications in Peptide Synthesis

Boc-Trp(Boc)-Pro-OH serves as a key intermediate in the synthesis of complex peptides, including therapeutic agents like pasireotide . Its applications include:

  • Orthogonal Protection: Enables selective deprotection of specific residues during chain elongation.

  • Conformational Control: Proline’s cyclic structure introduces turns or kinks, influencing the peptide’s tertiary structure .

Challenges and Mitigation Strategies

  • Deprotection Complexity: Simultaneous removal of Boc groups requires careful optimization to avoid side reactions. A two-step deprotection using TFA and thioanisole is often employed .

  • Purification Difficulties: The compound’s hydrophobicity necessitates advanced purification techniques, such as gradient elution in HPLC .

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